Product packaging for Clerocidin(Cat. No.:CAS No. 87501-14-2)

Clerocidin

Cat. No.: B1669169
CAS No.: 87501-14-2
M. Wt: 696.9 g/mol
InChI Key: LKJYEAJRWPUOGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clerocidin is an antitumor antibiotic and a potent inhibitor of topoisomerase II, an essential enzyme for DNA replication and cell division . Its primary research value lies in its unique mechanism of action; studies have shown that this compound alkylates DNA, forming covalent adducts that irreversibly trap topoisomerase II on the DNA strand . This action creates permanent double-strand breaks, leading to cell death and providing a valuable tool for investigating DNA damage and repair pathways in oncology research. Furthermore, research indicates that this compound's reactivity is not limited to its intended DNA targets. Its ability to react with off-target nucleophilic species, such as certain buffer components, has also been documented. This characteristic is crucial for researchers to consider, as it can influence the compound's activity and stability in experimental settings . This compound is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H56O10 B1669169 Clerocidin CAS No. 87501-14-2

Properties

CAS No.

87501-14-2

Molecular Formula

C40H56O10

Molecular Weight

696.9 g/mol

InChI

InChI=1S/C40H56O10/c1-23-13-15-33(3)25(19-41)9-7-11-27(33)35(23,5)17-29-37(21-45-37)39(43)31(47-29)49-40(44)32(50-39)48-30(38(40)22-46-38)18-36(6)24(2)14-16-34(4)26(20-42)10-8-12-28(34)36/h9-10,19-20,23-24,27-32,43-44H,7-8,11-18,21-22H2,1-6H3

InChI Key

LKJYEAJRWPUOGW-UHFFFAOYSA-N

SMILES

CC1CCC2(C(C1(C)CC3C4(CO4)C5(C(O3)OC6(C(O5)OC(C67CO7)CC8(C(CCC9(C8CCC=C9C=O)C)C)C)O)O)CCC=C2C=O)C

Canonical SMILES

CC1CCC2(C(C1(C)CC3C4(CO4)C5(C(O3)OC6(C(O5)OC(C67CO7)CC8(C(CCC9(C8CCC=C9C=O)C)C)C)O)O)CCC=C2C=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Antibiotic PR 1350
clerocidin
PR 1350
PR 1381
PR 1383
PR-1350

Origin of Product

United States

Clerocidin: Origins and Isolation for Academic Research

Fungal Production and Microbial Diterpenoid Characterization of Clerocidin

This compound is characterized as a microbial diterpenoid. rsc.orgresearchgate.netnih.govoup.comnih.gov Diterpenoids are a class of natural products composed of four isoprene (B109036) units, typically having a C20 skeleton. rsc.org Biosynthetic considerations, particularly from studies involving the incorporation of [1-13C]acetate, support this compound's classification as a diterpene of the clerodane type. nih.gov

The production of this compound by Oidiodendron truncatum involves fungal metabolic pathways. escholarship.orgnih.gov Filamentous fungi are known to produce a wide array of bioactive natural products, including terpenoids. thieme-connect.commdpi.com While the specifics of this compound's biosynthetic pathway in Oidiodendron truncatum are not as extensively detailed as some other fungal metabolites, its isolation from fermentation broths confirms its production via fungal secondary metabolism. nih.gov

Structurally, this compound is a complex molecule featuring a clerodane diterpenoid core. nih.govrsc.org Key functional groups contributing to its biological activity include a strained epoxy ring (specifically in the C12-C15 region) and an α-ketoaldehyde function which exists in equilibrium with a hemi-acetalic form. oup.comnih.govnih.govpsu.edu There is also an aldehyde group at position 4 of the diterpenoid structure, although this group is not considered essential for its topoisomerase poisoning activity, as related active congeners like terpentecin (B1681269) and UCT4B lack this moiety. oup.compsu.edu

The diterpenoid nature of this compound is central to its mechanism of action, particularly its interaction with DNA topoisomerases. rsc.orgresearchgate.netnih.govoup.comnih.gov Studies have shown that the intact epoxide ring is crucial for its DNA alkylating activity, specifically targeting the N7 position of guanine (B1146940) bases. oup.comnih.govnih.gov This alkylation can lead to depurination and subsequent DNA strand breaks. oup.comnih.gov The vicinal carbonyl functions are also important, influencing the reactivity of the epoxide ring. oup.comnih.gov

Detailed research findings on this compound's interaction with DNA and topoisomerases highlight its unique properties compared to other topoisomerase poisons. researchgate.netnih.govoup.com It can induce irreversible DNA breaks when a guanine is present at the -1 position relative to the cleavage site. researchgate.netnih.govoup.com In the absence of enzymes, this compound exhibits intrinsic DNA alkylating activity, particularly towards single-stranded DNA regions. oup.comresearchgate.netoup.com

The characterization of this compound as a microbial diterpenoid from fungal sources underscores the importance of exploring fungal biodiversity for novel natural products with potential applications in academic research.

Table 1: Selected Research Findings on this compound Isolation and Characterization

AspectKey FindingsSource OrganismReference
Natural SourceIsolated from various strains.Oidiodendron truncatum nih.gov
Isolation MethodExtraction with chloroform, purification by column chromatography (silica gel, Diaion HP-20), TLC.Oidiodendron truncatum jst.go.jp
Chemical ClassificationDiterpene of the clerodane type.- nih.gov
Key Structural FeaturesStrained epoxy ring (C12-C15), α-ketoaldehyde/hemi-acetal, aldehyde at C4 (not essential for topo activity).- oup.comnih.govnih.govpsu.edu
DNA Interaction (Intrinsic)Alkylates N7 of guanine, leads to depurination and strand breaks, prefers single-stranded DNA.- oup.comresearchgate.netoup.comnih.gov

Clerocidin Biosynthesis: Pathways and Enzymology

Elucidation of Clerocidin's Diterpenoid Biosynthetic Pathway

The elucidation of diterpenoid biosynthetic pathways, including that of this compound, typically involves a combination of genetic, biochemical, and analytical techniques. Identifying the gene cluster responsible for the production of a diterpenoid is a crucial step. Such gene clusters often contain the genes encoding the necessary enzymes, including terpene cyclases and tailoring enzymes researchgate.netjmicrobiol.or.kr. Functional analysis of these genes, often through gene knockout or heterologous expression, helps to confirm their involvement and determine their specific roles in the pathway researchgate.netjmicrobiol.or.kr. Chemical analysis of intermediates accumulated in mutant strains or produced by heterologously expressed enzymes further aids in mapping the biosynthetic route jmicrobiol.or.kr. While specific detailed steps for this compound's full pathway elucidation were not extensively detailed in the search results, the general approach for diterpenoid biosynthesis pathway elucidation involves identifying the gene cluster and characterizing the enzymes within it researchgate.netjmicrobiol.or.krmdpi.com.

Involvement of the Mevalonate (B85504) (MVA) Pathway in this compound Production

Terpenoids, including diterpenoids like this compound, are biosynthesized from the universal C5 isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) rsc.orgnih.govrsc.org. These isoprene units can be synthesized via two distinct metabolic routes: the mevalonate (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway rsc.orgnih.govrsc.org. The MVA pathway is a critical route for the production of terpenoids in many organisms, including fungi, from which this compound is isolated escholarship.orgescholarship.orgrsc.orgrsc.org. The MVA pathway converts acetyl-CoA into IPP and DMAPP through a series of enzymatic steps escholarship.orgescholarship.org. The involvement of the MVA pathway in this compound production is consistent with its diterpenoid nature and fungal origin rsc.orgrsc.org.

Enzymatic Steps and Catalytic Conversions in this compound Biosynthesis

The biosynthesis of diterpenoids from IPP and DMAPP involves the condensation of these C5 units to form longer prenyl pyrophosphates, followed by cyclization and further modifications catalyzed by a suite of enzymes rsc.org. For diterpenoids, the C20 precursor geranylgeranyl diphosphate (B83284) (GGPP) is typically formed by the sequential head-to-tail addition of IPP units to DMAPP, catalyzed by prenyltransferases rsc.org.

The core bicyclic structure of clerodane diterpenoids is formed by terpene cyclases (diterpene synthases) that catalyze the cyclization of GGPP researchgate.net. Following the formation of the basic diterpene skeleton, a variety of tailoring enzymes, such as cytochrome P450 monooxygenases, oxidoreductases, and transferases, perform further modifications, including hydroxylations, oxidations, and cyclizations, to yield the final complex structure of this compound rsc.org. These tailoring enzymes are crucial for generating the structural diversity observed in diterpenoids rsc.org. For instance, studies on other terpenoid biosynthetic pathways have highlighted the role of P450 enzymes in functionalizing unactivated C-H bonds and incorporating functional groups rsc.org. The unique oxygenation pattern and the presence of an epoxide ring in this compound suggest the involvement of specific tailoring enzymes catalyzing these transformations rsc.orgnih.gov.

While specific enzymatic steps solely dedicated to this compound biosynthesis were not exhaustively detailed, the general principles of diterpenoid biosynthesis involving prenyltransferases, terpene cyclases, and tailoring enzymes apply. Studies on related diterpenoids and bacterial systems have provided insights into the types of enzymes involved in similar transformations researchgate.netrsc.org.

Here is a table summarizing key enzymatic classes involved in diterpenoid biosynthesis:

Enzyme ClassFunction in Diterpenoid Biosynthesis
PrenyltransferasesCatalyze the condensation of isoprene units (IPP, DMAPP)
Terpene CyclasesCatalyze the cyclization of prenyl pyrophosphates
Tailoring EnzymesModify the basic hydrocarbon skeleton (e.g., oxidation)
Cytochrome P450sOften involved in hydroxylation and oxidation reactions
OxidoreductasesCatalyze reduction or oxidation reactions
TransferasesAdd functional groups

Genetic Engineering Approaches for this compound Biosynthesis

Genetic engineering offers powerful tools to study and manipulate the biosynthesis of natural products like this compound. Approaches include the identification and cloning of biosynthetic gene clusters, heterologous expression of these clusters in suitable host organisms, and targeted modification of genes within the cluster jmicrobiol.or.krebsco.com.

Genome mining techniques are employed to identify potential biosynthetic gene clusters based on the presence of genes encoding known enzymes involved in terpenoid biosynthesis, such as terpene cyclases and prenyltransferases jmicrobiol.or.kr. Once a putative this compound biosynthetic gene cluster is identified, it can be cloned and introduced into a heterologous host, such as Escherichia coli or Streptomyces species, that is amenable to genetic manipulation and fermentation escholarship.orgescholarship.orgresearchgate.netebsco.comnih.gov. Heterologous expression allows for the production of the compound outside its native organism, which can be beneficial for studying the pathway and potentially increasing yield researchgate.netebsco.com.

Synthetic Methodologies and Chemical Derivatization of Clerocidin

Total Synthesis Strategies for Clerocidin

The total synthesis of this compound has been a notable achievement in organic chemistry, providing access to the compound and enabling the exploration of its structural features and biological properties. The first total synthesis of this compound was reported by Theodorakis and coworkers in 1998. ucsd.edugrafiati.comacs.orgacs.orgnih.gov

Enantioselective Homoallenylboration Methodologies in this compound Synthesis

A key aspect of the total synthesis of this compound involves the enantioselective construction of its stereocenters. One notable methodology applied in this context is enantioselective homoallenylboration. This approach was specifically highlighted in the first total synthesis of this compound by Xiang, Watson, Ling, and Theodorakis. ucsd.edugrafiati.comacs.orgacs.orgnih.govchemrxiv.org This methodology allows for the stereocontrolled formation of carbon-carbon bonds, which is essential for assembling the complex architecture of this compound in an enantiomerically pure form.

Stereoselective Construction of the Decalin Skeleton in this compound Analogs

The clerodane diterpenoid backbone of this compound features a trans-decalin skeleton. nih.govresearchgate.net Stereoselective construction of this bicyclic system with multiple contiguous stereogenic centers is a central challenge in the synthesis of clerodane diterpenoids. researchgate.netthieme-connect.de Strategies for achieving stereocontrol in the decalin ring construction include diastereoface-selective reactions on a rigid ring, exploiting the conformational preference of a rigid ring structure under equilibrium conditions, and diastereoselective cyclization. thieme-connect.de In the total synthesis of this compound by Theodorakis, the stereoselective construction of the trans-decalin framework was achieved through a sequence involving Robinson annulation, dehydration, and stereoselective reduction. nih.gov An investigation into the total synthesis of this compound also explored the stereoselective synthesis of a clerodane intermediate, focusing on the diterpene backbone synthesis via enantioselective Robinson annulation. molaid.comacs.orgresearchgate.net

Application of Robinson Annulation in this compound Diterpene Backbone Synthesis

The Robinson annulation is a fundamental reaction in organic chemistry used to construct six-membered rings and has been applied in the synthesis of the diterpene backbone of this compound. nih.govmolaid.comacs.orgresearchgate.net This reaction sequence typically involves a Michael addition followed by an aldol (B89426) condensation and dehydration, leading to the formation of a cyclohexenone ring fused to another ring. In the context of this compound synthesis, enantioselective variations of the Robinson annulation have been employed to establish the correct stereochemistry of the decalin system. molaid.comacs.orgresearchgate.net

Rational Design and Synthesis of this compound Derivatives

Rational design and synthesis of this compound derivatives have been undertaken to investigate the role of specific functional groups and structural motifs in its biological activity, particularly its interaction with DNA and topoisomerase II. nih.govnih.govoup.comoup.com These studies involve targeted modifications of the this compound structure to understand how these changes affect its reactivity and potency.

Modifications of the C12-C15 Ring System in this compound Analogs

The C12-C15 ring system of this compound, which contains a strained epoxy ring and vicinal carbonyl functions, is crucial for its DNA alkylating activity. nih.govnih.govoup.comoup.comoup.comoup.comresearchgate.netpsu.edunih.gov Modifications of this region have been explored to understand its role in the mechanism of action. Synthetic derivatives with an intact or open epoxide ring and varying oxidation states of the carbonyls (fully oxidized, partially reduced, and fully reduced) in the C12-C15 ring have been synthesized and studied. nih.govnih.govresearchgate.net Research has shown that an intact C12-C15 ring system is necessary for certain types of DNA alkylation, such as C-alkylation. nih.govpsu.edu Reduction of the carbonyl functions in this region can significantly affect drug activity and modulate the reactivity of the epoxide ring. oup.compsu.edu

Substitutions of the Diterpenoid Moiety in this compound Derivatives (e.g., Naphthalene (B1677914) Analogs)

The diterpenoid moiety of this compound is the other major structural component. Studies have investigated whether this part of the molecule is essential for its activity. Synthetic analogs where the diterpenoid moiety is replaced by other groups, such as a naphthalene ring, have been synthesized. nih.govnih.govoup.comoup.comoup.comoup.compsu.edunih.govplos.orgoup.com These naphthalene analogs (e.g., NA1) have demonstrated that the diterpenoid moiety is often dispensable for the intrinsic DNA alkylating activity of this compound per se, as these analogs can retain comparable reactivity towards DNA bases like guanine (B1146940) and cytosine. nih.govnih.govoup.comoup.comoup.comoup.compsu.edunih.govplos.org The use of a naphthalene ring in place of the chiral diterpenoid portion simplifies synthesis and can facilitate detection by fluorescence spectroscopy. nih.govoup.com However, the diterpenoid portion has been shown to be necessary for this compound's enzyme-mediated biological activity, such as poisoning bacterial topoisomerase IV. psu.edunih.govoup.com This suggests that the diterpenoid moiety may be involved in binding to the enzyme. psu.edu

Data Table: Selected this compound Derivatives and C12-C15 Modifications

DerivativeC12-C15 Ring StatusCarbonyl Oxidation StateDiterpenoid Moiety SubstitutionKey Observation (Reactivity/Activity)Source
This compound (CL)Intact epoxide, α-ketoaldehyde (equilibrium with hemi-acetal)Fully oxidizedPresent (Diterpenoid)Intrinsic DNA alkylation (G, C, A), Topoisomerase II poisoning nih.govnih.govoup.comoup.comoup.comoup.comresearchgate.netpsu.edunih.gov
NA1Intact epoxide, carbonylsFully oxidizedNaphthaleneRetains intrinsic DNA alkylating activity (G, C) comparable to CL; Diterpenoid dispensable for intrinsic activity but required for enzyme-mediated activity nih.govnih.govoup.comoup.comoup.comoup.compsu.edunih.govplos.orgoup.com
NA2Intact epoxide, partially reduced carbonylsPartially reducedNaphthaleneReduced C-alkylation compared to NA1; Modification of carbonyls modulates epoxide reactivity nih.govoup.comresearchgate.netpsu.edu
NA3Intact epoxide, fully reduced carbonylsFully reducedNaphthaleneNearly complete inactivation for C-alkylation; Modification of carbonyls modulates epoxide reactivity nih.govoup.comresearchgate.netpsu.edu
NA4Open epoxideFully oxidizedNaphthaleneLoss of C-alkylation activity nih.govresearchgate.net
NA5Open epoxidePartially reducedNaphthaleneLoss of C-alkylation activity nih.govresearchgate.net

Detailed Research Findings:

Studies on the reactivity of this compound derivatives have provided detailed insights into the roles of different functional groups. For instance, investigations using naphthalene analogs (NA1, NA2, NA3, NA4, NA5) with modifications in the C12-C15 region revealed that an intact C12-C15 ring system is necessary for hot alkali-mediated DNA cleavage at single-stranded cytosines. nih.gov The oxidation state of the carbonyls within this ring system also plays a crucial role, with reduction leading to decreased or abolished activity. nih.govoup.compsu.edu Specifically, reduction of the C14 carbonyl function (as in NA2 and NA5) and opening of the oxirane group (as in NA4 and NA5) result in complete drug inactivation for C-alkylation. nih.gov Conversely, an intact epoxide is the primary requirement for G-alkylation, with the carbonyls modulating this reactivity by influencing the strain on the epoxide ring. nih.govoup.compsu.edu The diterpenoid moiety, while not essential for intrinsic DNA alkylation, is required for this compound's activity in the presence of topoisomerase II, suggesting a role in enzyme binding. nih.govoup.comoup.compsu.edunih.govoup.com

Molecular Mechanisms of Clerocidin Action: an Advanced Perspective

Clerocidin is a diterpenoid natural product that demonstrates potent biological activity through its complex interactions with DNA. nih.gov Its mode of action is distinguished by both direct DNA alkylation and the poisoning of type II topoisomerases. nih.gov This section provides an advanced perspective on the molecular mechanisms underpinning this compound's reactivity with DNA, focusing on the specific chemical interactions and the resulting structural modifications to the nucleic acid.

Epoxide Function (C12-C16 Region) in this compound-DNA Adduction

Central to this compound's DNA alkylating capability is the highly strained epoxide (oxirane) ring located in the C12-C16 region of the molecule. nih.gov This functional group is essential for the formation of covalent adducts with DNA bases. researchgate.net The inherent ring strain of the epoxide makes it a potent electrophile, susceptible to nucleophilic attack from the nitrogen and oxygen atoms in DNA bases. mdpi.com Studies using this compound derivatives have demonstrated that an intact oxirane ring is absolutely required for DNA modification and subsequent depurination. nih.govresearchgate.net Furthermore, the reactivity of this epoxide is finely tuned by the presence of vicinal carbonyl functions. These adjacent groups modulate the strain on the oxirane ring, thereby influencing the rate and efficiency of the alkylation reaction. researchgate.net Reduction of these carbonyl groups has been shown to significantly diminish the drug's activity, highlighting the cooperative action of the functional groups within this region. mdpi.comresearchgate.net

Guanine (B1146940) Alkylation by this compound: N7 Attack, Depurination, and Strand Scission

Guanine is a primary target for this compound alkylation. The reaction proceeds via a nucleophilic attack from the N7 position of the guanine base on the electrophilic epoxide of this compound. nih.gov The N7 position of guanine is a strong nucleophile and is accessible within the major groove of DNA, particularly in distorted or single-stranded regions. nih.govnih.gov The formation of the N7-guanine adduct destabilizes the N-glycosidic bond that links the base to the deoxyribose sugar. nih.govresearchgate.net This instability leads to the spontaneous cleavage of the bond, a process known as depurination, which results in the release of the modified guanine base and the formation of an apurinic (AP) site in the DNA strand. nih.govresearchgate.net The resulting AP site is chemically unstable and can lead to the scission of the phosphodiester backbone, causing a single-strand break in the DNA. nih.govmdpi.com This sequence of events—alkylation, depurination, and strand scission—represents an irreversible form of DNA damage induced by this compound. nih.gov

Cytosine Alkylation by this compound: Concerted Bis-alkylation and Condensed Ring System Formation

This compound's interaction with cytosine is mechanistically distinct from its reaction with guanine and represents a unique case of concerted bis-alkylation. researchgate.net This process involves a coordinated attack by two different functional groups on the this compound molecule onto a single cytosine base. The reaction is initiated by the nucleophilic attack of the exocyclic amino group (NH2) of cytosine on the C14 carbonyl group of this compound, forming a Schiff base intermediate. researchgate.netnih.gov This initial step positions the epoxide ring of this compound in close proximity to the N3 position of the cytosine ring. researchgate.net Subsequently, the N3 atom performs an intramolecular nucleophilic attack on the adjacent, now favorably positioned, epoxide. researchgate.netrsc.org This concerted electrophilic attack results in the formation of a stable, condensed ring system linking this compound to the cytosine base. researchgate.net This adduct is significantly more stable than the guanine adduct, and cleavage of the DNA strand at the alkylated cytosine site requires harsh treatment with hot alkali. nih.govresearchgate.net Notably, the kinetics of this reaction are faster than those of guanine alkylation because the rate-determining step, the epoxide alkylation, is an intramolecular process. researchgate.netrsc.org

Adenine (B156593) Alkylation by this compound: Formation of 1,6-Dialkylated Adducts

Adenine is also a target for this compound, undergoing a bis-alkylation reaction that results in a single, stable covalent adduct. researchgate.net Through detailed analysis using mass spectrometry and NMR spectroscopy, this product has been unambiguously identified as a 1,6-dialkylated species. researchgate.net The mechanism of formation for the this compound-adenosine adduct is analogous to that observed with cytosine, involving a concerted attack from both the carbonyl and epoxide moieties of this compound. researchgate.net The reaction targets the N1 and the exocyclic N6 positions of the adenine base. researchgate.net The resulting adduct is stable and can be detected as a high-molecular-weight species in electrophoretic assays. rsc.org However, unlike the cytosine adduct which requires harsh conditions to induce strand scission, the adenine adduct is more labile under standard hot alkali treatment, though this degradation does not typically lead to the cleavage of the DNA backbone at the site of alkylation. rsc.org

Selective Reactivity of this compound with Single-Stranded DNA Regions

A defining characteristic of this compound's intrinsic DNA reactivity is its profound selectivity for single-stranded DNA (ssDNA) over double-stranded DNA (dsDNA). nih.govnih.gov this compound is largely unreactive towards the canonical double helix. nih.gov Its alkylating activity is directed at unpaired nucleotide bases that are exposed in non-canonical DNA structures. nih.gov These structures include:

Bulges: Unpaired bases in one strand of the DNA. nih.gov

Hairpins: Stem-loop structures where bases in the loop are single-stranded. nih.gov

Mismatches: Incorrectly paired bases that cause local distortion. nih.gov

This selectivity arises because the nucleophilic positions on the DNA bases (e.g., N7 of guanine, and the NH2 and N3 of cytosine) are involved in Watson-Crick base pairing and are therefore protected within the core of the double helix. researchgate.net In single-stranded regions, these sites are exposed and accessible for covalent modification by the drug. nih.govnih.gov This property has been exploited experimentally, using this compound as a chemical probe to footprint and identify single-stranded regions within complex DNA structures, such as G-quadruplexes. nih.gov

Data Tables

Table 1: Summary of this compound-DNA Alkylation Mechanisms

Target Base Primary Attack Sites Key this compound Moieties Intermediate/Adduct Structure Consequence
Guanine N7 Epoxide N7-alkylguanine adduct Depurination, Strand Scission
Cytosine N3 and exocyclic NH2 Epoxide and C14-Carbonyl Stable condensed ring system Stable Adduct (cleavage requires hot alkali)
Adenine N1 and exocyclic N6 Epoxide and C14-Carbonyl 1,6-dialkylated adduct Stable Adduct (labile to alkali, no strand scission)

| Thymine (B56734) | Not Reactive | N/A | No adduct formed | No Reaction |

Table 2: Reactivity of this compound with Different DNA Structures

DNA Structure This compound Reactivity Rationale
Double-Stranded DNA (dsDNA) Very Low / Negligible Nucleophilic sites on bases are protected by Watson-Crick base pairing.
Single-Stranded DNA (ssDNA) High Nucleophilic sites on bases are exposed and accessible for alkylation.
Bulges / Mismatches High Unpaired bases are exposed and susceptible to covalent modification.

| Hairpin Loops | High | Bases in the loop region are single-stranded and reactive. |

This compound Interactions with Non-Canonical DNA Structures (Bulges, Mismatches, Nicks, Hairpins)

This compound's interaction with DNA is highly dependent on the nucleic acid's conformation. Due to its bulky terpenoid substituent, this compound fits poorly within the grooves of canonical B-form double-helical DNA, hindering its reactivity. nih.govnih.gov This steric limitation means that the drug preferentially targets DNA regions where the double-helical structure is distorted or disrupted. nih.gov

Research has demonstrated that this compound is specifically reactive towards short oligonucleotides where guanine bases are unpaired and exposed, such as in single-stranded DNA or within non-canonical structures like bulges. nih.govnih.gov These structures create accessible sites for the drug to form covalent adducts with the DNA. nih.gov The reactivity of this compound is dictated by the availability of these accessible structures, suggesting that its biological activity is enhanced in cellular processes where DNA undergoes transient unwinding or distortion, such as replication and transcription. nih.gov The drug's ability to alkylate non-paired guanines is a key feature of its mechanism, implying that it can exploit structural irregularities like bulges, mismatches, or the single-stranded regions of hairpin loops to initiate DNA damage. nih.govnih.gov

This compound-Mediated Enzyme Poisoning and DNA Cleavage

This compound is a potent poison of type II DNA topoisomerases, including both bacterial DNA gyrase and mammalian topoisomerase II. nih.govnih.gov Its mechanism differs significantly from classic topoisomerase poisons. Instead of simply intercalating or binding non-covalently, this compound actively participates in a chemical reaction with the DNA within the enzyme-DNA cleavage complex, leading to predominantly irreversible DNA breaks. nih.govnih.gov The enzyme itself plays a crucial role, as it is believed to distort the DNA's double-helical structure at the cleavage site, thereby rendering the DNA reactive toward the drug. nih.govnih.gov

Inhibition of Bacterial DNA Gyrase by this compound

This compound is an established inhibitor of bacterial DNA gyrase. nih.gov It effectively targets the enzyme in Gram-positive bacteria such as Streptococcus pneumoniae. oup.comnih.gov The compound inhibits the supercoiling activity of DNA gyrase and stimulates enzyme-mediated DNA cleavage, leading to the formation of both single- and double-stranded breaks. oup.comnih.gov This action is dose-dependent and distinct from that of other gyrase inhibitors like quinolones. oup.com A key feature of this compound's action on gyrase is its strong preference for inducing cleavage at sites where a guanine nucleotide is located immediately 5' to the point of scission (the -1 position). oup.comnih.gov Mutating this -1 guanine to any other base abrogates this compound-induced cleavage at that site, highlighting the sequence-specific nature of its action. oup.comnih.gov

Table 1: Effect of this compound on S. pneumoniae DNA Gyrase Supercoiling Activity Data synthesized from research findings on the inhibition of relaxed pBR322 DNA supercoiling. oup.comresearchgate.net

This compound Concentration (µM) ATP Presence DNA Gyrase Presence Resulting DNA Form Inhibition Level
0 Yes Yes Supercoiled None
25 Yes Yes Mostly Supercoiled Low
50 Yes Yes Mixed Relaxed/Supercoiled Moderate
100 Yes Yes Mostly Relaxed High

Poisoning of Mammalian DNA Topoisomerase II by this compound

In mammalian systems, this compound acts as a poison for DNA topoisomerase II. nih.gov Similar to its effect on bacterial gyrase, it stimulates enzyme-mediated DNA damage. nih.gov However, its action on the mammalian enzyme is distinguished by a dual mechanism for DNA cleavage that is highly dependent on the DNA sequence at the cleavage site. nih.gov

Statistical analyses of cleavage sites have revealed that this compound induces two different types of DNA breaks:

Irreversible Cleavage: Occurs predominantly at sites where the base at the -1 position (immediately 3' to the cut on the cleaved strand) is a guanine. nih.gov

Reversible Cleavage: Occurs at sites where the -1 base is a cytosine. nih.gov

This site-selective nature of cleavage irreversibility is a unique characteristic of this compound compared to other topoisomerase II poisons. nih.gov

Mechanisms of Irreversible DNA Cleavage Induced by this compound

The irreversible nature of DNA cleavage at guanine-containing sites is the result of a covalent modification of the DNA by this compound. nih.gov The proposed mechanism involves several steps:

The topoisomerase II enzyme binds to DNA and introduces a structural distortion at the active site, making the DNA susceptible to the drug. nih.gov

The highly strained epoxide group, located on the C-12 to C-15 side chain of the this compound molecule, performs a nucleophilic attack on the N7 position of the exposed guanine base at the -1 site. nih.govnih.govnih.gov

This reaction forms a covalent adduct between this compound and the guanine base. nih.gov

The alkylation of guanine at the N7 position weakens the glycosidic bond, which can lead to spontaneous depurination, creating an abasic site. oup.comnih.gov

Subsequent strand scission occurs at this modified and weakened site, resulting in a permanent, irreversible DNA break that cannot be resealed by the enzyme. nih.govnih.gov

This chemical alteration of the DNA strand explains why the cleavage is resistant to reversal by high salt or heat treatment, a hallmark of this compound's action. nih.govnih.gov

Role of this compound in Stabilizing the Cleavage Complex of Type II Topoisomerases

This compound traps type II topoisomerases in a "cleavage complex" where the enzyme is covalently linked to the 5' ends of the broken DNA. nih.govnih.gov The primary mechanism for this stabilization, particularly at guanine sites, is the formation of the covalent this compound-DNA adduct. nih.gov By chemically modifying one of the DNA ends within the complex, this compound effectively prevents the enzyme from carrying out the religation step. nih.gov This creates a stabilized ternary complex (enzyme-DNA-drug) that is exceptionally stable and partially resistant to reversal agents like salt and heat. nih.govnih.gov The drug essentially acts as a molecular lock, jamming the topoisomerase machinery in a state that generates persistent DNA strand breaks.

This compound's Influence on DNA Religation Processes

This compound's influence on DNA religation is directly tied to the sequence-dependent nature of its interaction.

At Guanine Sites (-1 Position): The alkylation of the guanine N7 position by this compound's epoxide group makes DNA religation impossible. nih.govnih.gov This covalent modification may physically block the active site of the topoisomerase or mis-position the 3'-hydroxyl end of the DNA, preventing the enzyme from catalyzing the re-ligation of the phosphodiester bond. nih.gov This results in an irreversible DNA break. nih.govoup.com

At Cytosine Sites (-1 Position): At sites where cytosine is at the -1 position, the cleavage is reversible. nih.gov It is proposed that the interaction between this compound and the cleavage complex at these sites is non-covalent. nih.govnih.gov The reactive amine and N3 positions of cytosine are typically involved in base-pairing and are protected from alkylation. nih.govnih.gov Therefore, in the absence of a covalent adduct, the topoisomerase can complete its catalytic cycle and religate the DNA strands once the drug dissociates from the complex. nih.gov

This dual influence on religation, dictated by the DNA sequence, underscores the unique and sophisticated mechanism of this compound as a topoisomerase II poison.

Topoisomerase-Mediated DNA Distortion in this compound Reactivity Enhancement

The reactivity of the diterpenoid antibiotic this compound is uniquely enhanced through its interaction with the DNA-topoisomerase II complex. Unlike compounds that directly inhibit the enzyme, this compound's primary mode of action involves a mechanism wherein the topoisomerase enzyme facilitates the drug's chemical reaction with the DNA substrate. nih.govnih.gov Central to this mechanism is the distortion of the DNA double helix induced by topoisomerase II during its catalytic cycle. nih.govmdpi.com

Research indicates that topoisomerase II, in the process of binding and preparing DNA for cleavage, creates localized regions of conformational stress, effectively unpairing bases at the cleavage site. nih.govnih.gov This transiently exposes nucleobases that are typically shielded within the double helix. nih.gov this compound capitalizes on this enzyme-induced DNA distortion. nih.govnih.gov The compound demonstrates a specific ability to form covalent adducts with guanine residues, but only when these guanines are unpaired and exposed, such as in single-stranded DNA, bulges, or the distorted regions created by topoisomerase II. nih.govnih.gov

The electrophilic epoxy group on the this compound molecule attacks the nitrogen at position 7 (N7) of these exposed guanine bases. nih.govnih.gov This alkylation event leads to strand scission at the modified site. nih.gov Therefore, topoisomerase II acts as a facilitator, rendering the DNA substrate reactive to this compound. nih.govnih.gov This model proposes an unprecedented mechanism of topoisomerase II poisoning where the enzyme actively sensitizes its own DNA substrate for attack by the drug, leading to the formation of a stabilized, often irreversible, cleavage complex. nih.govnih.gov

Comparative Analysis of this compound's Mechanistic Profile

This compound's mechanism of action distinguishes it fundamentally from classical topoisomerase II poisons, such as etoposide (B1684455) and doxorubicin. nih.govnih.gov These classical agents function primarily by stabilizing the transient cleavage complex—a covalent intermediate between topoisomerase II and the cleaved DNA—thereby preventing the enzyme from resealing the DNA break. nih.govembopress.orgmdpi.com This stabilization is typically reversible; the addition of heat or high salt concentrations can disrupt the complex and allow for DNA religation. nih.gov

In stark contrast, this compound induces both reversible and irreversible DNA cleavage. nih.gov The irreversibility is a hallmark of its action and is directly linked to its DNA alkylating ability. nih.gov When a guanine residue is present at the position immediately preceding the cleavage site (the -1 position), this compound forms a covalent bond with this guanine, leading to a cleavage complex that is stable against heat and salt treatment. nih.govnih.gov This covalent modification of the DNA strand prevents resealing. nih.gov At sites where cytosine is preferred at the -1 position, the cleavage is reversible, mimicking the action of classical poisons. nih.govnih.gov This dual-mode, sequence-dependent irreversibility sets this compound apart from agents like etoposide, which induce primarily reversible inhibition of DNA resealing. nih.govmdpi.com

Table 1: this compound vs. Classical Topoisomerase II Poisons
FeatureThis compoundClassical Poisons (e.g., Etoposide)
Interaction with DNACovalent alkylation of DNA, primarily at unpaired guanines. nih.govnih.govPrimarily non-covalent; may intercalate (e.g., doxorubicin) or bind to the enzyme-DNA interface. embopress.orgembopress.org
Cleavage Complex StabilityForms salt- and heat-stable (irreversible) complexes at sites with a -1 guanine. nih.govnih.govForms reversible complexes that are disrupted by heat or salt. nih.gov
Mechanism of PoisoningDirectly modifies DNA within the complex, preventing religation. nih.govStabilizes the enzyme-DNA cleavage complex, inhibiting the religation step. nih.govmdpi.com
Sequence SpecificityIrreversible cleavage shows a strong preference for guanine at the -1 position. nih.govoup.com Reversible cleavage prefers cytosine at -1. nih.govnih.govExhibit different, though often less stringent, sequence preferences. nih.gov

While this compound is a DNA alkylating agent, its mechanism differs significantly from traditional alkylating drugs used in chemotherapy, such as nitrogen mustards (e.g., cyclophosphamide) and platinum-based compounds (e.g., cisplatin). nih.govnih.gov Traditional alkylating agents are generally highly reactive molecules that non-specifically alkylate various nucleophilic sites on DNA, most commonly the N7 of guanine, in a manner independent of other enzymes. nih.govdrugs.com Many of these agents are bifunctional, allowing them to form DNA interstrand or intrastrand cross-links, which are a major source of their cytotoxicity. nih.govoncohemakey.com

This compound's alkylating activity is, by contrast, highly specific and context-dependent. nih.gov It is considered a monofunctional alkylating agent, reacting through its epoxide group. nih.govnih.gov Its reactivity is markedly low toward double-stranded DNA and becomes potent only when guanine bases are exposed in single-stranded or distorted conformations. nih.govnih.gov This dependency on DNA "processing" by topoisomerase II is a unique feature not seen with classical alkylating agents, which damage DNA globally. nih.gov this compound's action is therefore targeted to the specific sites of topoisomerase II activity, rather than being distributed throughout the genome. oup.com

Table 2: this compound vs. Traditional DNA Alkylating Agents
FeatureThis compoundTraditional Alkylating Agents (e.g., Cisplatin, Cyclophosphamide)
Requirement for DNA ProcessingReactivity is significantly enhanced by topoisomerase II-mediated DNA distortion. nih.govnih.govNo enzymatic DNA processing required; directly react with DNA. nih.govdrugs.com
Target SpecificityTargets unpaired guanines at sites of topoisomerase II activity. nih.govoup.comReact with various nucleophilic sites on DNA, with a preference for N7 of guanine. nih.gov
Type of AdductForms monofunctional adducts. nih.govCan be monofunctional or bifunctional, often forming DNA cross-links (inter- or intrastrand). nih.govoncohemakey.com
Primary Biological ConsequenceStabilization of a topoisomerase II-DNA cleavage complex. nih.govInhibition of DNA replication and transcription via DNA cross-links and other adducts. nih.govresearchgate.net

This compound exhibits activity against both bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) and their eukaryotic counterpart, topoisomerase II. nih.govoup.comnih.gov DNA gyrase, which is essential in bacteria for introducing negative supercoils into DNA, is a primary target of this compound's antibacterial action. nih.govnih.govpatsnap.com The fundamental mechanism of action—stabilizing a cleavage complex through DNA alkylation—appears conserved between the enzyme types. oup.com In both cases, this compound stimulates enzyme-mediated DNA cleavage with a strong preference for a guanine at the -1 position for irreversible breaks. oup.comnih.gov

Despite these similarities, the structural and functional differences between bacterial gyrase and eukaryotic topoisomerase II may lead to distinct outcomes. Bacterial gyrase is a heterotetramer (GyrA2B2) that extensively wraps DNA, a process critical for its supercoiling activity. nih.govbiorxiv.org Eukaryotic topoisomerase II is a homodimer and does not wrap DNA to the same extent. nih.gov Research on this compound's interaction with bacterial gyrase from Streptococcus pneumoniae has revealed a nuanced effect: when causing a double-strand break, one strand cleavage can be irreversible (involving a modified guanine) while the cleavage on the complementary strand is reversible and can be resealed by EDTA. nih.gov This suggests a differential reactivity at the two halves of the DNA gate, producing a unique combination of reversible and irreversible damage. nih.gov Whether this specific phenomenon occurs with eukaryotic topoisomerase II is less clear, highlighting a potential point of mechanistic divergence.

Table 3: this compound's Effects on Bacterial Gyrase vs. Eukaryotic Topoisomerase II
FeatureBacterial GyraseEukaryotic Topoisomerase II
Enzyme StructureHeterotetramer (GyrA₂B₂). nih.govHomodimer. nih.gov
Primary FunctionIntroduces negative DNA supercoils. patsnap.comfrontiersin.orgRelaxes supercoils, decatenates daughter chromosomes. embopress.org
DNA InteractionExtensively wraps ~120-140 bp of DNA. biorxiv.orgInteracts with DNA at crossover points without extensive wrapping. nih.gov
This compound-Induced CleavageStimulates DNA cleavage, targeting the gyrase-DNA complex. oup.comnih.govStimulates DNA cleavage, targeting the topoisomerase II-DNA complex. nih.gov
Sequence PreferenceStrong preference for guanine at the -1 position for irreversible cleavage. oup.comnih.govStrong preference for guanine at the -1 position for irreversible cleavage. nih.gov
Nature of Double-Strand BreakCan induce a mix of irreversible (at -1 G) and reversible damage on complementary strands. nih.govPrimarily characterized by irreversible cleavage at -1 G sites and reversible cleavage at -1 C sites. nih.gov

Structure Activity Relationship Sar Studies of Clerocidin

Essential Structural Determinants for Clerocidin's Biological Activity

Several structural elements within the this compound molecule have been identified as essential for its diverse biological activities. These include the epoxide ring, the diterpenoid moiety, and the carbonyl functions.

Role of the Intact Epoxide Ring in this compound's DNA Modification Capacity

An intact and strained epoxide ring within the C12–C16 region of this compound is critical for its ability to modify DNA oup.comnih.govoup.com. This epoxide serves as a key electrophilic center, susceptible to nucleophilic attack by DNA bases plos.orgresearchgate.netnih.gov. Studies using this compound derivatives have shown that opening the epoxide ring, for instance, by prolonged incubation with ethanol, abolishes the drug's activity oup.comnih.govoup.com. The epoxide ring is primarily responsible for the alkylation of the N7 position of guanine (B1146940) residues in DNA, a reaction that can lead to spontaneous depurination and subsequent DNA strand scission nih.govplos.orgnih.govoup.com. The epoxide ring is also necessary for adenine (B156593) alkylation psu.edu.

Significance of the this compound Diterpenoid Moiety for Enzyme-Mediated Activity

While the C12–C15 region, containing the epoxide and carbonyls, is primarily responsible for direct DNA reactivity, the diterpenoid moiety plays a significant role in this compound's enzyme-mediated activities, particularly its interaction with topoisomerase II enzymes nih.govpsu.edu. The diterpenoid ring system is considered dispensable for the intrinsic DNA alkylating activity of this compound, as demonstrated by the conserved reactivity of a naphthalene (B1677914) analogue (NA1) that retains the C12–C15 ring but substitutes the diterpenoid function with naphthalene oup.compsu.edu. However, for enzyme-mediated DNA cleavage stimulation, the diterpenoid moiety is necessary nih.govpsu.edu. It has been proposed that the enzyme serves as a docking element, positioning the drug appropriately for reaction with DNA psu.edu. Molecular modeling suggests that the diterpenoid moiety interacts with a lipophilic pocket within the enzyme catalytic site and is fixed by hydrogen bonding, while the hemiacetal ring is positioned near the DNA domain psu.edu.

Impact of Carbonyl Functions on this compound's Reactivity Kinetics

The carbonyl functions in this compound, particularly the α-ketoaldehyde function in equilibrium with the hemiacetal form in the C12–C15 region and the aldehyde at position 4 of the diterpenoid moiety, also influence its reactivity nih.govpsu.edu. While the aldehyde at C4 is not essential for poisoning activity oup.comnih.gov, the carbonyls in the C12–C15 region are crucial in modulating the reactivity rates of the epoxide group oup.comnih.govnih.gov. The hemiacetalic form of the α-ketoaldehyde function at C14–C15 can enhance epoxide reactivity by applying additional strain to the oxirane ring nih.govpsu.edu. The oxidation state of the carbonyls significantly influences the reactivity of the epoxide group oup.comnih.gov. Reduction of vicinal carbonyl functions can largely affect drug activity nih.gov. For cytosine alkylation, an intact C12–C15 ring system is necessary, and reduction of the C14 carbonyl function can lead to complete drug inactivation psu.edunih.gov.

Functional Group Contributions to this compound's Distinctive Reactivity Modes

This compound exhibits distinctive reactivity modes towards different DNA bases, which are dictated by the interplay of its functional groups. The strained epoxy ring and the α-ketoaldehyde function are the primary electrophilic centers plos.orgresearchgate.net.

Towards guanine (G), the epoxide ring targets the nucleophilic N7 position, leading to alkylation, spontaneous depurination, and DNA strand cleavage plos.orgresearchgate.netnih.govoup.com.

Towards cytosine (C), this compound exhibits a concerted bis-alkylating reactivity involving both the epoxide and the C14 carbonyl nih.govnih.gov. The exocyclic amino group (NH2) of cytosine attacks the C14 carbonyl, forming a Schiff base, which positions the N3 of cytosine for an intramolecular electrophilic attack on the epoxide nih.govnih.govpsu.edu. This results in a stable condensed ring system that requires hot alkali treatment to induce DNA cleavage plos.orgresearchgate.netnih.gov.

Towards adenine (A), this compound forms an adduct involving the NH2 and N1 positions, which degrades upon alkali treatment but does not typically result in DNA strand scission plos.orgresearchgate.net. The epoxide ring is necessary for A alkylation psu.edu.

Thymine (B56734) (T) does not react with this compound due to the lack of strong nucleophilic sites plos.orgresearchgate.netpsu.edu.

The reactivity towards buffers also highlights distinctive modes. Reaction with Tris buffer, for example, involves the formation of Schiff bases with carbonyls (kinetically controlled), while reaction with phosphate (B84403) buffer primarily involves nucleophilic attack on the oxirane ring (thermodynamically controlled) nih.govacs.org.

Correlations between this compound's Structural Features and DNA Cleavage Specificity

The structural features of this compound, in conjunction with its interaction with topoisomerase II, influence the specificity and irreversibility of DNA cleavage. This compound-stimulated DNA cleavage mediated by topoisomerase II shows a strong preference for guanine at the -1 position (immediately preceding the cleavage site), which typically results in irreversible DNA breaks oup.comnih.govnih.govnih.gov. At sites with a cytosine at the -1 position, the cleavage is often reversible nih.govnih.gov. This differential outcome at G and C sites is linked to the distinct adducts formed: a stable, alkali-resistant adduct with C versus a depurination-prone alkylation at G plos.orgnih.govnih.govnih.gov.

In the absence of topoisomerase II, this compound can still induce DNA damage, primarily at guanines in single-stranded regions, leading to depurination and strand breaks oup.comnih.govoup.comresearchgate.net. The ability of this compound to target unpaired bases in locally distorted DNA structures highlights how its reactivity is influenced by the accessibility of nucleophilic sites on the DNA bases plos.orgnih.govresearchgate.net.

The diterpenoid moiety's interaction with the enzyme also contributes to cleavage specificity by positioning the reactive C12–C15 region near the DNA, facilitating the reaction with specific bases at or near the cleavage site psu.edu.

Data Table: Summary of this compound's Reactivity with DNA Bases

DNA BasePrimary Site(s) of AttackInvolved this compound Functional Group(s)Outcome of ReactionEnzyme-Mediated Cleavage (-1 position)
GuanineN7EpoxideAlkylation, Depurination, Spontaneous Strand ScissionIrreversible cleavage
CytosineNH2 (C14 carbonyl), N3 (Epoxide)Carbonyl (C14), EpoxideStable condensed ring adduct, cleavage upon hot alkaliReversible cleavage
AdenineNH2, N1Epoxide, Carbonyl (C14)Adduct formation, degrades upon alkaliNot typically preferred
ThymineNo significant reaction-No reactionNo cleavage

Mechanisms of Clerocidin Resistance in Target Organisms

Identification of Mutations Conferring Resistance to Clerocidin

Resistance to this compound has been linked to the emergence of specific mutations in the genes encoding bacterial type II topoisomerases, particularly DNA gyrase. Studies in Streptococcus pneumoniae have demonstrated that single-step selection on this compound-containing media can yield resistant mutants nih.gov. Analysis of such mutants has identified novel mutations in the gyrA gene, which encodes a subunit of DNA gyrase nih.gov. These mutations are crucial in conferring reduced susceptibility to this compound nih.gov.

Genetic Analysis of Gyrase Mutations (e.g., GyrA G79A, S81) Affecting this compound Sensitivity

Detailed genetic and biochemical analyses have pinpointed specific amino acid substitutions in the GyrA subunit that impact this compound sensitivity. A notable mutation identified in this compound-resistant S. pneumoniae is the G79A substitution in GyrA nih.govnih.gov. This mutation affects a conserved glycine (B1666218) residue located within the CAP-like helix-turn-helix motif of GyrA, a region thought to be involved in DNA binding nih.gov.

Biochemical studies using recombinant gyrase enzymes have confirmed that the GyrA G79A mutation significantly reduces DNA cleavage stimulated by this compound nih.gov. While wild-type gyrase promotes equipotent DNA cleavage with both this compound and ciprofloxacin (B1669076), the GyrA G79A mutant enzyme shows strong cleavage with ciprofloxacin but only weak cleavage with this compound nih.gov. This indicates that the G79A alteration in GyrA is directly responsible for the this compound-resistant phenotype observed in S. pneumoniae nih.gov.

Another residue in the vicinity, S81 in GyrA, also plays a role in discriminating the effects of different gyrase poisons nih.govnih.gov. Mutations at this position, such as S81F or S81Y, are commonly associated with quinolone resistance in S. pneumoniae nih.gov. Interestingly, gyrase reconstituted with GyrA S81F promotes DNA cleavage with this compound but not with ciprofloxacin, highlighting the distinct interactions of these drugs with the gyrase enzyme nih.gov.

The genetic evidence strongly suggests that gyrase is a primary target of this compound in S. pneumoniae, and mutations within the GyrA subunit, particularly at positions G79 and S81, are key determinants of resistance nih.govoup.com.

Advanced Research Applications of Clerocidin

Clerocidin as a Biochemical Probe for Topoisomerase II Reaction Intermediates

This compound acts as a topoisomerase II poison by stabilizing the covalent enzyme-DNA cleavage complex, an intermediate state in the enzyme's catalytic cycle mdpi.comaopwiki.org. This complex involves a transient double-strand break in the DNA where the enzyme is covalently linked to the DNA strands mdpi.comaopwiki.org. By trapping and accumulating these intermediates, this compound allows researchers to study the characteristics of the cleavage complex, which is typically short-lived aopwiki.org.

Studies have shown that this compound induces both reversible and irreversible DNA breaks in the presence of topoisomerase II, depending on the nucleotide at the -1 position from the cleavage site oup.comnih.govpsu.edu. When guanine (B1146940) (G) is at the -1 position, the cleavage is often irreversible, while cleavage at cytosine (C) can be reversible oup.comnih.govpsu.edu. This differential effect, along with the sequence specificity of this compound-stimulated cleavage, provides insights into the interaction between the drug, the enzyme, and the DNA sequence at the cleavage site oup.commdpi.com. Research using this compound has helped establish that the drug binds at the interface of the enzyme/DNA complex, influencing the stability of the cleavage intermediate mdpi.com.

Application of this compound in Dissecting DNA Secondary Structures and Conformations

This compound has proven to be a valuable tool for probing non-canonical DNA secondary structures and conformations within duplex DNA plos.orgresearchgate.nethci.edu.au. Unlike many compounds that primarily target double-stranded DNA, this compound selectively reacts with unpaired or single-stranded bases exposed in these alternative structures plos.orgresearchgate.net.

Researchers have utilized this compound to analyze various non-canonical structures, including mismatches, nicks, bulges, and hairpins plos.orgresearchgate.net. By examining the pattern and extent of this compound reactivity towards the exposed bases within these structures, valuable information can be obtained regarding the secondary structure and the accessibility of the unpaired nucleotides plos.orgresearchgate.net. For instance, studies have shown that this compound reactivity varies depending on the type and size of the non-canonical structure plos.orgresearchgate.net. This differential reactivity makes this compound a useful footprinting agent to identify and study these structures under various conditions researchgate.net.

Utility of this compound for Chemical Discrimination Among DNA Nucleotides within Sequences

A key feature of this compound's interaction with DNA is its ability to chemically discriminate among the different DNA nucleotides (Adenine, Guanine, Cytosine, and Thymine) within a nucleic acid sequence psu.edunih.gov. This compound reacts covalently with guanine, cytosine, and adenine (B156593), but not significantly with thymine (B56734) plos.orgpsu.eduresearchgate.net.

The mechanism of reaction differs for each reactive base. This compound's electrophilic groups, specifically a strained epoxide ring and an α-ketoaldehyde function, are involved in these reactions plos.orgresearchgate.net. Alkylation of guanine typically occurs at the N7 position, leading to depurination and potential strand cleavage plos.orgnih.govpsu.eduresearchgate.net. With cytosine, this compound can form a stable condensed ring system through reaction with the NH2 and N3 groups, which requires hot alkali treatment for cleavage plos.orgpsu.edupsu.eduresearchgate.net. Adenine reacts with this compound to form a stable covalent adduct, identified as a 1,6-dialkylated species, which degrades upon alkali treatment but does not typically result in strand scission plos.orgpsu.eduresearchgate.netnih.gov. The distinct adducts formed and the differential requirement for alkali treatment to induce strand breaks at C and A sites, compared to spontaneous cleavage at G sites following depurination, highlight this compound's ability to chemically distinguish between these bases plos.orgpsu.edupsu.eduresearchgate.netnih.gov. Electrophoresis-based assays have been instrumental in demonstrating this unique discriminatory capability psu.edunih.gov.

Table 1: this compound Reactivity with DNA Bases

DNA BaseReactivityPrimary Alkylation Site(s)Outcome (after reaction/treatment)
Guanine (G)ReactiveN7Spontaneous depurination and strand cleavage plos.orgnih.govpsu.eduresearchgate.net
Cytosine (C)ReactiveNH2 and N3Stable covalent adduct; cleavage requires hot alkali treatment plos.orgpsu.edupsu.eduresearchgate.net
Adenine (A)ReactiveNH2 and N1Stable covalent adduct; degrades upon alkali treatment but typically no strand scission plos.orgpsu.eduresearchgate.netnih.gov
Thymine (T)Not Reactive-No reaction plos.orgpsu.eduresearchgate.net

Development of this compound Analogs for Targeted DNA Modification Studies

The unique reactivity and DNA targeting properties of this compound have inspired the development and study of its structural analogs plos.orgresearchgate.net. These analogs are designed to explore the relationship between chemical structure and biological activity, potentially leading to compounds with altered or improved properties for targeted DNA modification studies.

Research into this compound analogs has focused on identifying the structural features essential for its activity. Studies involving modified this compound derivatives have confirmed the critical role of the strained epoxide moiety in DNA modification and depurination oup.compsu.edunih.govnih.gov. Modifications to other parts of the molecule, such as the diterpenoid moiety or the C12-C15 ring system, have been investigated to understand their contribution to reactivity and specificity psu.edunih.gov.

One notable analog is the NA1 analog, where the diterpenoid moiety is replaced by a naphthalene (B1677914) ring plos.orgnih.govresearchgate.net. This analog has been shown to retain intrinsic DNA cleavage activity and similar base selectivity and reactivity per se towards DNA, suggesting that the diterpenoid portion is not strictly essential for direct DNA modification plos.orgnih.govresearchgate.net. The study of such analogs helps in dissecting the molecular basis of this compound's action and provides a foundation for designing synthetic molecules with tailored DNA targeting capabilities for specific research applications nih.gov.

Future Research Directions in Clerocidin Studies

Elucidating Undiscovered Biological Targets of Clerocidin

While DNA gyrase and topoisomerase II are established primary targets of this compound, the full spectrum of its biological interactions in complex cellular environments may extend beyond these enzymes nih.govnih.govresearchgate.netjst.go.jpasm.org. Research indicates that this compound can directly react with DNA, particularly at unpaired bases like guanine (B1146940), cytosine, and adenine (B156593), leading to adduct formation and strand breaks, independent of topoisomerase activity nih.govnih.govresearchgate.netnih.govpsu.eduoup.complos.orgoup.com. The reactivity towards these bases differs, with guanine alkylation at N7 leading to depurination and strand scission, while cytosine and adenine modifications involve different mechanisms and may require alkali treatment for cleavage nih.govpsu.eduoup.complos.org.

Future research should aim to systematically identify and characterize other potential cellular targets that may contribute to this compound's biological effects or influence its activity. This could involve:

Investigating interactions with other topoisomerase types: While studies have focused on topoisomerase II, exploring interactions with topoisomerase I or other bacterial topoisomerases like topoisomerase IV in different species could reveal novel insights or species-specific targeting asm.orgnih.gov. Differences in this compound's activity with Streptococcus pneumoniae topoisomerase IV compared to murine topoisomerase II have already been observed nih.gov.

Exploring interactions with other DNA-processing enzymes: Enzymes involved in DNA repair, replication, or transcription could be indirectly or directly affected by this compound or its DNA adducts.

Identifying non-canonical DNA structure interactions: this compound has shown the ability to selectively react with single-stranded bases within non-canonical DNA secondary structures like mismatches, nicks, bulges, and hairpins researchgate.netplos.org. Further research could explore the therapeutic potential of targeting such structures, which are often associated with genomic instability and disease plos.org. Understanding the sequence and structural context that dictates this compound's reactivity with these non-canonical forms is crucial.

Utilizing advanced '-omics' approaches: Proteomics, genomics, and metabolomics studies in this compound-treated cells could help identify proteins or pathways that are unexpectedly affected, potentially revealing novel direct or indirect targets.

Elucidating these undiscovered targets will provide a more comprehensive understanding of this compound's polypharmacology and could reveal new therapeutic opportunities or strategies to mitigate off-target effects.

Investigating Novel this compound Derivatives with Enhanced Specificity or Modified Reactivity

The intrinsic reactivity of this compound with DNA bases and its interaction with topoisomerases are key to its activity, but also contribute to potential limitations, such as cytotoxicity or lack of specificity psu.edu. Structure-activity relationship studies using synthetic derivatives have been instrumental in understanding the role of different functional groups, such as the epoxide ring and carbonyl functions, in its reactivity and topoisomerase-poisoning activity nih.govoup.comoup.com. For example, an intact epoxide ring has been shown to be essential for DNA modification and depurination nih.govoup.com. Modifications to the diterpenoid moiety or the C12-C15 ring system have also been explored nih.govoup.comoup.com.

Future research should focus on the rational design and synthesis of novel this compound derivatives with improved pharmacological properties. This includes:

Enhancing target specificity: Designing derivatives that preferentially interact with specific topoisomerase isoforms (e.g., Topo IIα vs. Topo IIβ) or target specific DNA sequences or structures could improve efficacy and reduce off-target effects aacrjournals.orgmdpi.com.

Modifying reactivity: Adjusting the reactivity of the alkylating groups could lead to derivatives with altered kinetics of DNA adduct formation or different profiles of reversible versus irreversible enzyme trapping nih.govnih.govnih.gov.

Improving pharmacokinetic properties: Modifying the molecule to enhance solubility, stability, or cellular uptake could improve its delivery and efficacy in vivo.

Developing prodrugs: Designing prodrugs that are activated specifically in target cells or tissues could increase selectivity and reduce systemic toxicity.

Studies involving the synthesis and evaluation of libraries of this compound analogs with systematic modifications to different parts of the molecule, followed by rigorous biochemical and cellular characterization, are essential for this direction. The role of the diterpenoid moiety in positioning the drug in complex biological contexts warrants further investigation using derivatives oup.com.

Advanced Structural Biology Studies of this compound-Enzyme-DNA Complexes

A detailed understanding of how this compound interacts with its protein and DNA targets at the atomic level is crucial for rational drug design and mechanism elucidation. While biochemical studies have provided insights into DNA adduct formation and enzyme trapping, high-resolution structural information is needed to fully visualize these interactions nih.govnih.govresearchgate.netnih.govoup.comoup.com.

Future research should leverage advanced structural biology techniques, such as:

Cryo-electron microscopy (Cryo-EM): This technique can provide high-resolution structures of large macromolecular complexes, such as topoisomerase-DNA complexes with bound this compound, capturing different conformational states during the catalytic cycle and trapping event.

X-ray Crystallography: Obtaining co-crystals of this compound or its derivatives bound to relevant protein domains or DNA constructs could provide atomic-resolution details of the binding pockets and the nature of covalent linkages.

NMR Spectroscopy: Solid-state or solution NMR can be used to study the conformation of DNA adducts and the dynamics of protein-DNA interactions in the presence of this compound, complementing crystallographic and Cryo-EM data.

Molecular Dynamics Simulations: Computational approaches can simulate the dynamic behavior of this compound-enzyme-DNA complexes, providing insights into the binding pathways, stability of adducts, and conformational changes that are difficult to capture experimentally.

These structural studies should aim to:

Determine the precise binding sites and orientations of this compound within topoisomerase-DNA cleavage complexes.

Characterize the structural changes induced in the enzyme and DNA upon this compound binding and covalent adduct formation.

Elucidate the molecular basis for the irreversible trapping of topoisomerase II by this compound at specific DNA sequences nih.gov.

Investigate the structural context that favors this compound's reactivity with unpaired bases in various DNA secondary structures researchgate.netplos.org.

Integrating data from these advanced structural techniques with biochemical and cellular studies will provide a comprehensive picture of this compound's mechanism of action, guiding the development of more potent and specific therapeutic agents.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for studying Clerocidin's interaction with non-canonical DNA structures?

  • Methodological Answer : Utilize gel electrophoresis (e.g., electrophoretic mobility shift assays) to analyze this compound’s binding specificity to mismatches, bulges, and hairpins. Reaction conditions should include controlled pH (7.0–7.5) and temperature (25–37°C) to mimic physiological environments. Quantify reactivity using densitometry or fluorescence-based assays. For structural insights, combine chemical probing (e.g., this compound’s selective alkylation of unpaired bases) with molecular dynamics simulations to map accessibility and conformational changes .
  • Key Considerations : Validate findings via replication under varying ionic strengths to assess stability of DNA-Clerocidin adducts.

Q. How can researchers design experiments to evaluate this compound’s selectivity for single-stranded vs. double-stranded DNA regions?

  • Methodological Answer : Use synthetic oligonucleotides with defined secondary structures (e.g., hairpin loops, mismatches) and compare this compound’s reactivity via HPLC-MS to quantify adduct formation. Include controls with fully paired duplexes. Apply circular dichroism (CD) spectroscopy to confirm structural integrity pre- and post-treatment. Reference the Beilstein Journal guidelines for rigorous experimental reporting, ensuring all synthetic procedures and characterization data are documented .

Advanced Research Questions

Q. How can contradictions in this compound’s reactivity data across different DNA secondary structures be resolved?

  • Methodological Answer : Conduct systematic literature reviews to identify gaps (e.g., variable reaction conditions, structural heterogeneity). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up experiments. For example, discrepancies in bulge-length reactivity (maximal at 3 bases) may arise from stacking interactions; test this using NMR spectroscopy or cryo-EM to visualize structural folding .
  • Data Triangulation : Cross-reference findings with independent techniques like surface plasmon resonance (SPR) to measure binding kinetics and confirm accessibility of target sites .

Q. What strategies optimize this compound’s use as a diagnostic tool for probing DNA structural dynamics?

  • Methodological Answer : Develop a PICO framework (Population: DNA structures; Intervention: this compound treatment; Comparison: Untreated controls; Outcome: Reactivity profiles) to standardize assays. Incorporate high-throughput sequencing to map this compound adducts genome-wide, paired with bioinformatics tools (e.g., ViennaRNA) to predict secondary structures. Validate with crystallography for atomic-level resolution .
  • Pitfall Avoidance : Ensure adduct formation does not artifactually destabilize DNA structures; use thermal denaturation assays to confirm stability .

Q. How can researchers address ethical and reproducibility challenges in this compound studies?

  • Methodological Answer : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw datasets in repositories like Zenodo. For reproducibility, document all experimental parameters (e.g., buffer composition, incubation times) as per Beilstein Journal guidelines. Address ethical concerns by avoiding human tissue samples unless explicitly justified .
  • Critical Evaluation : Use Cochrane Risk of Bias Tool to assess internal validity of prior studies, focusing on blinding and randomization in experimental designs .

Methodological Frameworks

  • Literature Reviews : Use Web of Science and PubMed with search strings like ("this compound" AND "DNA adducts") OR ("non-canonical DNA" AND "alkylation") to identify mechanistic studies. Filter by "Methods" sections to extract protocols .
  • Contradiction Analysis : Apply grounded theory for qualitative data, coding contradictions into themes (e.g., structural flexibility vs. rigidity) and testing hypotheses via iterative experimentation .

Data Presentation Guidelines

  • Tables : Include reactivity indices (e.g., adduct yield vs. bulge length) with statistical significance (p-values from ANOVA).
  • Figures : Use PyMOL for 3D visualization of this compound-DNA interactions, highlighting reactive bases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.